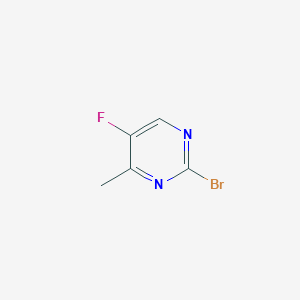

2-Bromo-5-fluoro-4-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRINHSLFLOGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoro-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: Experimental data for 2-Bromo-5-fluoro-4-methylpyrimidine is limited in publicly available literature. This guide synthesizes available information, predicted properties based on structurally related compounds, and established analytical methodologies to provide a comprehensive technical overview for research and development purposes.

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active compounds, including approved therapeutics.[1] The strategic placement of bromo, fluoro, and methyl substituents on the pyrimidine ring offers multiple points for chemical modification, rendering it a valuable intermediate for the synthesis of complex molecular architectures.[2][3]

The interplay of these functional groups—the reactive bromine atom amenable to cross-coupling reactions, the electron-withdrawing fluorine atom influencing metabolic stability and binding affinity, and the methyl group providing steric and electronic modulation—makes this compound a key component in the design of novel therapeutic agents.[2] Understanding its core physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation.

This guide provides a detailed examination of the known and predicted physicochemical properties of this compound, outlines robust experimental protocols for their determination, and discusses the underlying scientific principles that govern these characteristics.

Molecular Structure and Core Identifiers

A thorough understanding of the molecular structure is the foundation for interpreting its physical and chemical behavior.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1805192-57-7 | N/A |

| Molecular Formula | C₅H₄BrFN₂ | N/A |

| Molecular Weight | 191.00 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES | CC1=NC(Br)=NC=C1F | N/A |

Physicochemical Properties: A Data-Driven Overview

Due to the scarcity of experimental data for this compound, the following table includes predicted values and data from structurally analogous compounds to provide a scientifically grounded estimation of its properties.

Table 2: Summary of Physicochemical Properties

| Property | Value (this compound) | Analogous Compound Data | Source |

| Appearance | Predicted: White to off-white solid | 5-Bromo-2-fluoropyrimidine: White crystals | [4] |

| Melting Point | Not available | 2-Bromo-5-fluoropyridine: 30-31 °C | [5] |

| Boiling Point | Predicted: 267.8 ± 32.0 °C | 2-Bromo-5-fluoropyrimidine: 255 °C | N/A |

| Density | Not available | N/A | |

| Solubility | Predicted: Soluble in polar aprotic solvents (e.g., Acetone, Acetonitrile, DMF, DMSO) | N/A | |

| pKa | Not available | Pyrimidine (protonated): 1.23 | N/A |

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise data, the following section details standard experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is a fundamental physical property indicative of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Method [5][6][7]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Caption: Workflow for melting point determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic property that is sensitive to changes in pressure.[8][9]

Methodology: Micro Boiling Point (Thiele Tube or Digital Apparatus) [10][11][12]

-

Sample Preparation: A small amount (a few drops) of liquid this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital boiling point apparatus).

-

Heating and Observation: The apparatus is heated slowly. As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is reached when a rapid and continuous stream of bubbles emerges from the capillary.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Profiling

Principle: The solubility of a compound in various solvents is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and other intermolecular forces of both the solute and the solvent determine the extent of solubility.[13][14][15][16][17]

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure:

-

Place a small, measured amount (e.g., 10 mg) of this compound into a series of small test tubes.

-

Add a small volume (e.g., 0.5 mL) of each solvent to the respective test tubes.

-

Agitate the mixtures vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect for dissolution. If the solid dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, it can be classified as partially soluble.

-

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[19][20][21] The chemical shifts, coupling constants, and signal integrations allow for the unambiguous determination of the molecular structure.

Expected Spectral Features:

-

¹H NMR:

-

A singlet corresponding to the methyl (CH₃) protons.

-

A doublet for the proton on the pyrimidine ring, showing coupling to the adjacent fluorine atom.

-

-

¹³C NMR:

-

Five distinct signals for the five carbon atoms in the pyrimidine ring and the methyl group.

-

The carbon atoms bonded to bromine and fluorine will exhibit characteristic chemical shifts, and the carbons in proximity to the fluorine atom will show C-F coupling.

-

-

¹⁹F NMR:

-

A single signal for the fluorine atom, likely a doublet due to coupling with the adjacent ring proton.

-

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[22][23][24][25][26] The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

-

C-H stretching (aromatic and aliphatic): Around 2950-3100 cm⁻¹

-

C=N and C=C stretching (pyrimidine ring): In the range of 1500-1620 cm⁻¹

-

C-F stretching: Typically in the 1000-1300 cm⁻¹ region.

-

C-Br stretching: Usually below 800 cm⁻¹

Reactivity, Stability, and Safe Handling

The chemical reactivity of this compound is dictated by its functional groups. The bromine at the 2-position is susceptible to nucleophilic substitution and is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][27] The fluorine atom and the pyrimidine ring's nitrogen atoms contribute to the molecule's overall electronic properties and can influence its reactivity and metabolic stability.[2]

Stability:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Safe Handling:

Due to the presence of bromine and fluorine, and as a general precaution for handling novel chemical entities, appropriate safety measures must be taken.[28][29][30][31][32]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

In Case of Exposure:

-

Skin Contact: Wash immediately with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[1] this compound serves as a versatile intermediate for introducing the 5-fluoro-4-methylpyrimidinyl moiety into larger, more complex molecules. This scaffold is of interest in the development of various therapeutic agents, including kinase inhibitors and other targeted therapies.[33] The ability to functionalize the bromine position allows for the exploration of a wide chemical space during lead optimization in the drug discovery process.[3]

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a promising building block for the synthesis of novel chemical entities with potential therapeutic applications. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a robust framework for understanding its expected characteristics based on the behavior of analogous compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to determine these properties with high fidelity. As the use of this and similar fluorinated pyrimidines in research and development continues to grow, a thorough understanding of their physicochemical properties will be essential for unlocking their full potential in the advancement of science and medicine.

References

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Preprints.org. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 153-162. Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved from [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16). Retrieved from [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved from [Link]

-

Where can I find handling precautions to work with brominated flame retardants? (2016, January 12). ResearchGate. Retrieved from [Link]

-

Bromination safety. (2024, June 6). YouTube. Retrieved from [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]

-

2-Bromo-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

2-Bromo-4-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

2-Bromo-5-fluoro-4-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC. Retrieved from [Link]

-

4-Bromo-5-fluoro-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. m.youtube.com [m.youtube.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.ws [chem.ws]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 23. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. m.youtube.com [m.youtube.com]

- 31. dollycorporation.com [dollycorporation.com]

- 32. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility Profile of 2-Bromo-5-fluoro-4-methylpyrimidine

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-5-fluoro-4-methylpyrimidine, a key heterocyclic building block in contemporary drug discovery. Recognizing the current scarcity of publicly available quantitative solubility data for this specific pyrimidine derivative, this document emphasizes the foundational principles and practical methodologies required for its empirical determination. We will delve into the predicted solubility based on molecular architecture, present detailed protocols for robust experimental measurement, and discuss the critical role of solubility data in accelerating pharmaceutical development. This guide is intended for researchers, chemists, and formulation scientists engaged in the synthesis, evaluation, and application of novel chemical entities.

Introduction: The Strategic Importance of Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding, make it a privileged structure in the design of enzyme inhibitors and receptor modulators.[1] this compound, with its strategic placement of bromo, fluoro, and methyl substituents, offers a versatile platform for synthetic elaboration, enabling chemists to explore diverse chemical space in the pursuit of novel therapeutics.

The journey of a drug candidate from a laboratory curiosity to a life-saving medicine is fraught with challenges, a significant number of which are rooted in its physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and ultimately, the failure of an otherwise promising compound. Therefore, a thorough understanding and early characterization of the solubility profile of a key intermediate like this compound are not merely academic exercises but essential steps in risk mitigation and resource optimization within a drug discovery program.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of solubility can be derived from the compound's molecular structure by applying the "like dissolves like" principle. The structure of this compound, featuring a polar pyrimidine ring and halogen atoms, suggests a degree of polarity that will govern its interactions with various solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyrimidine ring and the carbon-halogen bonds of the solute through dipole-dipole interactions.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |

| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) | Low to Moderate | While the overall molecule has polar features, some solubility in less polar solvents like DCM might be observed. Solubility in highly non-polar solvents like hexanes is expected to be low. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The presence of the halogen and methyl groups, along with the aromatic ring system, likely contributes to a higher lipophilicity, suggesting low intrinsic aqueous solubility. |

Disclaimer: These are theoretical predictions and must be confirmed through empirical testing. The actual quantitative solubility can be influenced by factors such as crystalline packing forces and polymorphism.

Experimental Determination of Solubility: A Methodological Deep Dive

The precise determination of solubility is a cornerstone of biopharmaceutical compound characterization.[4] While various methods exist, the choice of technique is often guided by the stage of research, the amount of compound available, and the required throughput.

The Gold Standard: The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method, originally described by Higuchi and Connors, remains the most reliable technique for determining thermodynamic solubility.[5] It is considered the "gold standard" against which other methods are often compared.[4]

This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature. This is achieved by allowing an excess of the solid compound to equilibrate with the solvent over a defined period, resulting in a saturated solution.

-

Preparation: Add an excess amount of this compound to a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C).[6] Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium empirically by taking measurements at different time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. This is a critical step and can be achieved by either centrifugation or filtration.[7]

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Filter the suspension through a low-binding filter (e.g., PVDF or PTFE). Care must be taken to avoid adsorption of the solute onto the filter material, which can be a source of error, especially for poorly soluble compounds.[5]

-

-

Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute the sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[7] A calibration curve must be generated using standard solutions of known concentrations.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening: Kinetic Solubility Assays

In early-stage drug discovery, where compound availability is often limited, kinetic solubility methods are employed for higher throughput screening.[5] These methods are generally faster but may not represent true thermodynamic equilibrium.

This technique measures the turbidity or light scattering caused by the precipitation of a compound from a solution.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing organic solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution into an aqueous buffer system (e.g., PBS).

-

Precipitation: As the compound is introduced into the aqueous environment, it will precipitate once its solubility limit is exceeded, leading to a turbid suspension.[7]

-

Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light.

-

Determination: The solubility is estimated as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Caption: Workflow for Kinetic Solubility Determination.

Safety and Handling of this compound

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as 2-Bromo-5-fluoropyrimidine and 2-Bromo-4-methylpyrimidine indicate that this compound should be handled as a hazardous substance.[8][9][10]

GHS Hazard Statements for Structurally Similar Compounds:

-

May cause respiratory irritation.[12]

Table 2: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a splash hazard.[8] | To protect against splashes and vapors that can cause serious eye irritation.[8] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[8][13] | To prevent skin contact, which may be harmful.[8] |

| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[8] | To protect against accidental skin contact and contamination of personal clothing.[8] |

| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[8][9] | To prevent inhalation of harmful dust, vapors, or mists.[8] |

Handling and Storage:

-

Avoid all personal contact, including inhalation.[9]

-

Work in a well-ventilated area, such as a chemical fume hood.[9]

-

Store in a tightly closed container in a dry, cool place.[13]

-

Wash hands thoroughly after handling.[13]

Conclusion and Future Directions

This technical guide has outlined the predicted solubility of this compound and provided detailed, actionable protocols for its experimental determination. While theoretical predictions offer a valuable starting point, the generation of robust, quantitative solubility data through methods like the shake-flask technique is indispensable for the successful progression of any drug discovery project involving this versatile building block. The methodologies and safety precautions detailed herein provide a comprehensive framework for researchers to confidently and accurately characterize the solubility of this and other novel chemical entities, thereby enabling data-driven decisions and accelerating the development of next-generation therapeutics.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available at: [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]

-

2-Bromo-5-fluoropyrimidine | C4H2BrFN2. (n.d.). PubChem. Available at: [Link]

-

2-Bromo-4-methylpyrimidine | C5H5BrN2. (n.d.). PubChem. Available at: [Link]

-

The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-Bromo-5-methylpyrimidine | C5H5BrN2. (n.d.). PubChem. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Available at: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 2-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 10942928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Bromo-5-methylpyrimidine | C5H5BrN2 | CID 45789625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromo-5-fluoro-4-methylpyrimidine

Introduction: The Strategic Value of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Among the vast library of pyrimidine derivatives, halogenated structures are of particular interest as they serve as versatile building blocks for creating more complex molecules. 2-Bromo-5-fluoro-4-methylpyrimidine (CAS No. 1805192-57-7) is a key intermediate in this class.[3] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[4][5]

This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway and subsequent purification strategies for this compound, designed for researchers and professionals in drug development. The methodologies presented are based on well-established chemical principles and analogous transformations reported for similar heterocyclic systems.

Proposed Synthetic Pathway: From Amine to Bromo-pyrimidine

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in public literature, a reliable route can be proposed based on the well-established Sandmeyer reaction. This classic transformation is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[6][7] The logical starting material for this synthesis is 2-Amino-5-fluoro-4-methylpyrimidine.

The proposed two-step synthesis is as follows:

-

Diazotization: The primary amino group of 2-Amino-5-fluoro-4-methylpyrimidine is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid (HBr). This step is critically temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

-

Sandmeyer Bromination: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium group (N₂) with a bromide ion, yielding the target compound.[6][8]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for similar substrates and should be optimized for scale and specific laboratory conditions.

Materials and Reagents:

| Reagent/Material | Grade |

| 2-Amino-5-fluoro-4-methylpyrimidine | ≥97% |

| Hydrobromic Acid (HBr) | 48% aqueous solution |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% |

| Copper(I) Bromide (CuBr) | ≥98% |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% |

| Ethyl Acetate | ACS Grade |

| Brine (Saturated NaCl solution) | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | |

| Deionized Water |

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-5-fluoro-4-methylpyrimidine.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add 48% hydrobromic acid while maintaining the temperature between 0 and 5 °C. Stir until all the starting material has dissolved.

-

Dissolve sodium nitrite in deionized water and add it to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of hazardous nitrogen oxides.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[9]

-

-

Sandmeyer Bromination:

-

In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from the first step to the CuBr solution.[8] Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C until the gas evolution ceases, indicating the completion of the reaction.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by slowly adding a cold aqueous solution of sodium hydroxide until the pH is basic (pH ~8-9). Perform this step in an ice bath to dissipate the heat of neutralization.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[10]

-

Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification of the Crude Product

The crude product will likely contain unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is essential to achieve the high purity required for drug development applications.

Caption: A typical workflow for the purification of the target compound.

Comparison of Purification Techniques

The choice of purification method depends on the physical state of the product and the nature of the impurities.

| Technique | Advantages | Disadvantages |

| Flash Column Chromatography | Excellent for separating compounds with different polarities. Applicable to a wide range of products (oils and solids).[11] | Can be time-consuming and requires significant solvent usage. |

| Recrystallization | Highly effective for removing small amounts of impurities from solid products, often yielding very high purity.[11] | Requires finding a suitable solvent system. Product loss can occur in the mother liquor. |

Protocol 2: Purification by Flash Column Chromatography

-

Prepare the Column:

-

Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

-

-

Load the Sample:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

-

-

Elution:

-

Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Characterization and Data Summary

The identity and purity of the final product must be confirmed using modern analytical techniques.

Analytical Data for this compound:

| Property | Value | Source |

| CAS Number | 1805192-57-7 | [3] |

| Molecular Formula | C₅H₄BrFN₂ | [3] |

| Molecular Weight | 191.00 g/mol | [3] |

| Mass Spectrometry (MS) | The molecular ion peak will appear as a characteristic M/M+2 doublet of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). | [12] |

| Purity Assessment | Typically assessed by HPLC, GC-MS, and NMR spectroscopy. | [8] |

Conclusion

This guide outlines a reliable and adaptable approach for the synthesis and purification of this compound, a valuable intermediate for pharmaceutical research. The proposed Sandmeyer reaction provides a classic and effective method for its preparation from the corresponding aminopyrimidine. Rigorous purification using techniques such as flash column chromatography is critical to ensure the high purity necessary for subsequent synthetic steps in a drug discovery workflow. By understanding the causality behind each experimental step, researchers can confidently and safely produce this important chemical building block.

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.

- ChemicalBook. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.

- Benchchem. In-Depth Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine.

- Benchchem. Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.

- Benchchem. An In-depth Technical Guide to 2-Bromo-4-fluoro-5-methylpyridine: Structure, Properties, and Synthetic Considerations.

- ChemicalBook. 2-Bromo-5-fluoropyridine | 41404-58-4.

- Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine.

- Benchchem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

- Benchchem. Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.

- Benchchem. A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.

- Guidechem. How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.

- Advanced ChemBlocks. This compound 95%.

- Benchchem. Mass Spectrometry of 2-Bromo-4-fluoro-5-methylpyridine: An In-depth Technical Guide.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.

- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.

- PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 1805192-57-7 | AChemBlock [achemblock.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Stability and storage conditions for 2-Bromo-5-fluoro-4-methylpyrimidine

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-5-fluoro-4-methylpyrimidine

Abstract

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The inherent reactivity of its substituted pyrimidine core necessitates a thorough understanding of its stability profile to ensure its integrity, purity, and successful application in synthetic endeavors. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound. Due to the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally related halogenated pyrimidines and pyridines, providing a robust framework based on established chemical principles. We will explore the key environmental factors influencing its stability, outline potential degradation pathways, and provide detailed protocols for stability assessment.

Introduction: The Chemical Context

The this compound molecule incorporates several key functional groups that dictate its chemical behavior. The pyrimidine ring is an electron-deficient aromatic system. The bromine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution. The fluorine atom at the 5-position and the methyl group at the 4-position further modulate the electronic properties and reactivity of the ring. Understanding these structural features is paramount to predicting and preventing chemical degradation.

This guide is intended for researchers, chemists, and drug development professionals who handle this or similar halogenated heterocyclic compounds. The principles and protocols outlined herein are designed to ensure the long-term viability of the material and the reproducibility of experimental results.

Core Stability and Recommended Storage

Based on safety data sheets (SDS) for analogous compounds like halogenated pyrimidines and pyridines, this compound is expected to be stable under standard, controlled laboratory conditions. However, proactive measures are crucial to mitigate the risk of degradation over time.

Key Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate the rate of decomposition reactions. Therefore, storing the compound in a cool environment is recommended.[1][2] Some suppliers of similar halogenated heterocycles recommend refrigeration at 2-8°C.[1][3]

-

Moisture (Hydrolysis): The carbon-bromine (C-Br) bond is susceptible to hydrolysis, particularly in the presence of moisture.[1] This can lead to the formation of the corresponding 2-hydroxy-5-fluoro-4-methylpyrimidine, an impurity that can complicate subsequent reactions. Therefore, storage in a dry, desiccated environment is critical.

-

Light (Photodegradation): Exposure to UV or visible light can provide the energy needed to cleave carbon-halogen bonds, initiating radical chain reactions and leading to a complex mixture of degradation products.[1] Protection from light is a common recommendation for ensuring the stability of such compounds.

-

Atmosphere (Oxidation): While generally stable in air, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, could lead to oxidative degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for long-term storage or for highly sensitive applications.[4]

-

Incompatible Materials: Strong oxidizing agents should be avoided as they can react vigorously with the compound.[1][5] Contact with strong acids or bases should also be prevented, as they can catalyze degradation reactions.

Recommended Storage and Handling Conditions

The following table summarizes the optimal conditions for the storage and handling of this compound, synthesized from supplier data for related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration at 2-8°C is advisable for long-term storage.[1] | To minimize the rate of potential thermal degradation reactions. |

| Atmosphere | Store in a well-ventilated area.[2][4] For long-term storage, consider an inert atmosphere (Argon or Nitrogen). | To prevent the accumulation of vapors and minimize oxidative degradation.[4] |

| Container | Keep in a tightly sealed, airtight container.[2][4][6][7] Use original containers when possible. | To prevent exposure to moisture and atmospheric contaminants.[1][2] |

| Light Exposure | Store in an amber or opaque container to protect from light. | To prevent potential photodegradation.[1] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[1][5] | To avoid vigorous and potentially hazardous reactions that can compromise sample integrity. |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, we can infer the most likely routes based on the chemistry of related halogenated pyrimidines.[1]

Caption: Potential degradation pathways for this compound.

-

Hydrolysis: The C-Br bond is the most probable site for hydrolysis, leading to the formation of the corresponding hydroxypyrimidine derivative. This process can be accelerated by non-neutral pH conditions.[1]

-

Photodegradation: High-energy light can induce homolytic cleavage of the carbon-halogen bonds, generating radical intermediates that can lead to a variety of polymeric or rearranged byproducts.[1]

-

Oxidation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of strong oxidizing agents.[1]

Experimental Protocols for Stability Assessment

A systematic approach is required to validate the stability of this compound under specific laboratory conditions. The following workflow provides a robust framework for such a study.

Logical Workflow for Stability Testing

Caption: Experimental workflow for assessing the stability of the compound.

Step-by-Step Protocol: Purity Assessment by HPLC

This protocol describes a general method for monitoring the purity of this compound over time.

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard.

-

Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL. This is your stock solution.

-

Perform a serial dilution to prepare working standards at concentrations such as 0.1, 0.05, and 0.01 mg/mL to establish linearity.

-

-

Sample Preparation:

-

Prepare a sample solution from the material being tested (from both stressed and control conditions) at a concentration of 1 mg/mL in the same solvent.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

-

Start at 95% A, 5% B.

-

Ramp to 5% A, 95% B over 15 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standards to generate a calibration curve.

-

Inject the test samples.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method).

-

Monitor for the appearance of new peaks, which would indicate degradation products. The retention time of these new peaks can be used for tracking.

-

Conclusion and Best Practices

The chemical integrity of this compound is best preserved by adhering to stringent storage and handling protocols. The primary threats to its stability are moisture, elevated temperature, and light. By controlling these environmental factors, researchers can ensure the material's purity and reactivity for its intended use. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier and to perform periodic quality control checks, especially for older batches or material stored for extended periods. When in doubt, re-analyzing the material before use is a critical step for ensuring experimental success.

References

- Technical Guide on the Stability and Storage of 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.

- 2-Bromo-5-fluoropyrimidine - Safety Data Sheet. Apollo Scientific.

- SAFETY DATA SHEET - 2-Bromo-5-methylpyrimidine. Fisher Scientific.

- 2-Bromo-5-fluoropyridine - Safety Data Sheet. ChemicalBook.

- SAFETY DATA SHEET - Pyrimidine. ChemicalBook.

- SAFETY DATA SHEET - 5-Bromo-2-fluoropyrimidine. Fisher Scientific.

- Safety Data Sheet - Pyrimidine 1-oxide. AA Blocks.

Sources

An In-depth Technical Guide to 2-Bromo-5-fluoro-4-methylpyrimidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-Bromo-5-fluoro-4-methylpyrimidine (CAS Number: 1805192-57-7), a halogenated pyrimidine derivative poised for significant applications in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds and fundamental chemical principles to offer a robust framework for its utilization. We will delve into its physicochemical properties, plausible synthetic routes, expected reactivity, and its potential as a key intermediate in the development of novel therapeutics.

Core Properties and Structural Attributes

This compound belongs to the class of pyrimidine heterocycles, which are foundational scaffolds in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] The strategic placement of bromo, fluoro, and methyl substituents on the pyrimidine ring imparts a unique reactivity profile, making it a valuable building block for creating diverse chemical libraries.

Physicochemical and Structural Data

A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's potential pharmacokinetic profile in drug discovery projects.

| Property | Value | Source |

| CAS Number | 1805192-57-7 | [4] |

| Molecular Formula | C5H4BrFN2 | [4] |

| Molecular Weight | 191.00 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CC1=NC(Br)=NC=C1F | [4] |

| Purity | Typically ≥95% | [4] |

Note: Some properties may be computationally derived due to limited experimental data for this specific compound.

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathway

The proposed synthesis commences with a suitable 2-amino-5-fluoro-4-methylpyrimidine precursor. This starting material would undergo diazotization in the presence of a nitrite source and a strong acid, followed by the introduction of a bromine atom using a copper(I) bromide catalyst.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

The following protocol is adapted from established procedures for the synthesis of similar bromo-fluoro-heterocycles and should be optimized for the specific synthesis of this compound.[5]

Materials and Reagents:

-

2-Amino-5-fluoro-4-methylpyrimidine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Diazotization:

-

To a stirred solution of hydrobromic acid (48%) cooled to 0-5 °C, slowly add 2-amino-5-fluoro-4-methylpyrimidine (1.0 eq).

-

Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Bromination:

-

In a separate flask, prepare a suspension of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

-

Slowly add the previously prepared diazonium salt solution to the CuBr suspension. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Reactivity and Application in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 5-position can participate in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity allows for sequential and site-selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle of many cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful method for forming biaryl and aryl-heteroaryl linkages. This compound is expected to react efficiently with a wide range of boronic acids and esters in the presence of a palladium catalyst and a base.[6]

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to a variety of substituted aminopyrimidines, which are prevalent in medicinal chemistry.

Sonogashira Coupling: This enables the introduction of alkyne moieties, which are versatile functional groups for further transformations.[7]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring. Generally, in SNAr reactions on halosubstituted pyrimidines, the rate of displacement follows the order F > Cl > Br > I.[8] This allows for the selective displacement of the fluoride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the bromide at the 2-position intact for subsequent cross-coupling reactions.

Caption: Role of this compound in the drug discovery pipeline.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-bromo-3-fluoro-5-methylpyridine and 5-bromo-2-fluoropyrimidine can provide guidance on safe handling. [9][10][11][12] General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Health Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation. [9][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its well-differentiated reactive sites allow for a range of synthetic transformations, enabling the construction of complex and diverse molecular architectures based on the privileged pyrimidine scaffold. While specific experimental data for this compound remains limited, this guide provides a solid foundation for its application by leveraging established chemical principles and data from closely related structures. As research in this area progresses, the full potential of this valuable intermediate will undoubtedly be realized in the development of next-generation therapeutics.

References

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Elsevier. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]

-

SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical compounds containing multisubstituted pyrimidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential of Substituted 4-Methylpyrimidines: A Technical Guide for Researchers

Foreword: The Enduring Relevance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of clinically significant therapeutic agents. Its inherent ability to engage in hydrogen bonding and other non-covalent interactions has made it a privileged scaffold in the design of molecules targeting a wide array of biological targets. Within this vast chemical space, substituted 4-methylpyrimidines have emerged as a particularly fruitful area of research, yielding compounds with diverse and potent pharmacological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and key applications of this versatile class of molecules, intended to empower researchers and drug development professionals in their quest for novel therapeutics.

I. The Synthetic Versatility of the 4-Methylpyrimidine Core

The amenability of the pyrimidine ring to a variety of chemical transformations is a key driver of its prevalence in drug discovery. The 4-methyl group, in particular, can influence the electronic properties and steric profile of the molecule, offering a valuable handle for synthetic diversification. Several robust synthetic strategies are employed to construct and functionalize the 4-methylpyrimidine core.

Foundational Synthesis: The Biginelli Reaction

A classic and efficient method for the synthesis of dihydropyrimidines is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[1][2] This reaction provides a straightforward entry point to a wide range of functionalized pyrimidine derivatives.

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

-

Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid, or Yb(OTf)3).[1]

-

Solvent and Temperature: The reaction can often be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol. Heat the mixture, typically between 80-100 °C, and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol or diethyl ether). If no solid forms, the product can be extracted into an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography.

The Biginelli reaction's operational simplicity and the diversity of commercially available starting materials make it a powerful tool for generating libraries of substituted pyrimidines for screening purposes.

Synthesis of 2,4,6-Trisubstituted Pyrimidines

More complex substitution patterns, such as those found in many kinase inhibitors, often require multi-step synthetic sequences. A common approach involves the cyclocondensation of a β-dicarbonyl compound with an amidine derivative.[3][4]

Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyrimidines.

This two-step process, involving an initial aldol condensation to form a chalcone intermediate followed by cyclization with guanidine, allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring.[5]

II. Key Therapeutic Applications and Mechanisms of Action

The strategic placement of various functional groups on the 4-methylpyrimidine scaffold has led to the discovery of compounds with potent and selective activities against a range of therapeutic targets.

Kinase Inhibition: A Dominant Application

Substituted pyrimidines are particularly prominent as inhibitors of protein kinases, a family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in cancer.[6] The pyrimidine core often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is a key driver in the development and progression of several cancers, particularly non-small cell lung cancer (NSCLC).[7][8] Many potent EGFR inhibitors feature a 4-anilinopyrimidine scaffold.

The mechanism of action of these inhibitors involves competitive binding to the ATP-binding site of the EGFR kinase domain.[9] The pyrimidine nitrogen atoms typically form hydrogen bonds with the hinge region of the kinase, while the aniline substituent occupies a hydrophobic pocket. Substitutions on the pyrimidine ring and the aniline moiety are crucial for achieving high potency and selectivity for mutant forms of EGFR, such as the T790M resistance mutation.[7][10]

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinopyrimidine derivative.

Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based EGFR Inhibitors: [7][9]

| Position of Substitution | Favorable Substituents for Activity | Rationale |

| C2-Position | Small, hydrogen-bond accepting groups (e.g., amino) | Interaction with the hinge region of the kinase. |

| C4-Position | Substituted anilines | Occupies a hydrophobic pocket and allows for targeting of specific mutations. |

| C5-Position | Small, hydrophobic groups | Can enhance binding affinity and selectivity. |

| C6-Position | Solubilizing groups | Can improve pharmacokinetic properties. |

| Compound Class | Target Kinase | Cell Line | IC50 (nM) | Reference |

| Pyrrolo[2,3-d]pyrimidine | EGFR | - | 3.63 - 63.29 | [10] |

| Pyrido[3,2-d]pyrimidine | EGFR | - | 0.95 - 1.5 | [9] |

| Thiapyran-pyrimidine | EGFRT790M/L858R | H1975 | Similar to Olmutinib | [11] |

| Pyrazolo[3,4-d]pyrimidine | EGFR | - | 34 - 135 | [12] |

Antimicrobial and Antiviral Applications

Substituted 4-methylpyrimidines have also demonstrated significant potential as antimicrobial and antiviral agents.

Pyrimethamine, a 2,4-diamino-5-(p-chlorophenyl)-6-ethylpyrimidine, is a well-known antimalarial and antiparasitic drug that functions by inhibiting dihydrofolate reductase (DHFR).[13] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and some amino acids. By blocking this pathway, pyrimethamine selectively disrupts DNA and RNA synthesis in parasites, leading to their death.[14]

Derivatives of 4-methylpyrimidine have shown promising activity against a range of bacteria and viruses. The mechanism of action for these compounds can vary, but often involves interference with essential cellular processes.

Quantitative Data: Antimicrobial and Antiviral Activity

| Compound Class | Organism/Virus | Activity Metric | Value (µg/mL or µM) | Reference |

| 14-O-...-mutilin | Methicillin-resistant S. aureus (MRSA) | MIC | 0.0313 - 0.125 | [15] |

| 2,4,6-Trisubstituted Pyrimidines | S. aureus, E. coli, B. subtilis | MIC | Comparable to ampicillin and ciprofloxacin | [3] |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B viruses | EC50 | 0.01 - 0.1 µM | [16] |

III. Experimental Workflows: From Synthesis to Biological Evaluation

A systematic approach is crucial for the successful discovery and development of novel 4-methylpyrimidine-based therapeutics. This involves efficient synthesis, rigorous purification and characterization, and comprehensive biological evaluation.

Synthetic Workflow

Caption: A typical experimental workflow for the synthesis and evaluation of 4-methylpyrimidine derivatives.

In Vitro Biological Evaluation: Determining IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The MTT assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[17][18][19]

-

Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IV. Future Directions and Concluding Remarks

The field of substituted 4-methylpyrimidines continues to be a vibrant area of research. Future efforts will likely focus on:

-

Enhanced Selectivity: Designing compounds with improved selectivity for specific kinase isoforms or mutant proteins to minimize off-target effects and toxicity.

-

Novel Mechanisms of Action: Exploring applications beyond kinase inhibition and DHFR antagonism to address unmet medical needs.

-

Combinatorial Approaches: Investigating the synergistic effects of 4-methylpyrimidine derivatives with other therapeutic agents to overcome drug resistance.

-

Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

References

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Center for Biotechnology Information. [Link]

-

An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). Taylor & Francis Online. [Link]

-

Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2025). IP Innovative Publication. [Link]

-

The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. [Link]

-

An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). PubMed. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

-

Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. (n.d.). ACS Publications. [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Center for Biotechnology Information. [Link]

- Synthesis method of pyrimethamine drug intermediate p-chlorobenzonitrile. (n.d.).

-

File:Pyrimethamine traditional synthesis.png. (2016). Wikimedia Commons. [Link]

-

Antiinfluenza IC50 values of compound 3 against recombinant WT and mutant strains. (n.d.). ResearchGate. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2025). ResearchGate. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Center for Biotechnology Information. [Link]

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2025). ResearchGate. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). National Center for Biotechnology Information. [Link]

-

The Final Steps of Making Pyrimethamine ("Daraprim"). (2017). YouTube. [Link]

-

Synthesis of 2,4,6-trisubsuituted pyrimidines. (n.d.). ResearchGate. [Link]

-

Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. (2020). PubMed. [Link]

-

Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT). (2023). National Center for Biotechnology Information. [Link]

-

Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. (2009). PubMed. [Link]

-

Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (n.d.). PubMed. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Inhibition of influenza virus replication by oseltamivir derivatives. (n.d.). Virology Journal. [Link]

-

Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherap. (2025). ResearchGate. [Link]

-

Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). MDPI. [Link]

-

Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. (2022). National Center for Biotechnology Information. [Link]

-

Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). ACS Publications. [Link]

-

Pyrimethamine synthesis pathway. (n.d.). ResearchGate. [Link]

-

IC50 values (mM) of the target compounds based on the neuraminidase inhibition assay. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. (n.d.). National Center for Biotechnology Information. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Univerzita Karlova. [Link]

-

MIC values (mg/mL) of antimicrobial agents against E. coli strains. (n.d.). ResearchGate. [Link]

-

Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (n.d.). MDPI. [Link]

Sources

- 1. Biginelli Reaction [organic-chemistry.org]

- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]